N-Pyrrolo-2'-deoxycytidine

DNA duplex stability nucleoside analog thermal melting

Fluorescent nucleobase analogs like etheno-dC compromise hybridization fidelity, making them unsuitable for structural studies requiring native DNA conformation. Pyrrolo-dC uniquely combines isomorphic Watson-Crick base pairing with bright, environment-sensitive fluorescence for non-perturbing real-time DNA probing without radioactive labels. Key advantages: tracks polymerase activity & methyltransferase strand separation at single-base resolution; enables enzyme-free SNP detection via fluorescence quenching; preserves G-quadruplex aptamer folding & activity. ≥95% HPLC purity; solid powder; room temperature storage; ships ambient.

Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
CAS No. 382137-74-8
Cat. No. B1253453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pyrrolo-2'-deoxycytidine
CAS382137-74-8
Synonymspyrrolo-dC
pyrrolo-deoxycytidine
Molecular FormulaC12H15N3O4
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)CO)O
InChIInChI=1S/C12H15N3O4/c1-6-2-7-4-15(12(18)14-11(7)13-6)10-3-8(17)9(5-16)19-10/h2,4,8-10,16-17H,3,5H2,1H3,(H,13,14,18)/t8-,9+,10+/m0/s1
InChIKeyNMRPZKUERWKZCL-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Pyrrolo-2'-deoxycytidine for Fluorescent Probing and Polymerase Studies


N-Pyrrolo-2'-deoxycytidine (CAS 382137-74-8, also known as pyrrolo-dC) is a modified deoxycytidine analog featuring a 6-methylpyrrolo[2,3-d]pyrimidin-2-one core replacing the native cytosine ring [1]. This fluorescent nucleoside analog maintains proper Watson-Crick base pairing with guanine, coding efficiently as a standard dC nucleotide [2]. Its intrinsic fluorescence properties enable real-time probing of DNA structure, dynamics, and polymerase activity without disrupting the native DNA helix conformation [3].

Non-perturbing probe Maintains native DNA helix conformation and base pairing
Intrinsic fluorescence Enables real-time dynamic studies without external dye conjugation
Polymerase compatible Efficiently codes as standard dC in PCR and transcription workflows

Why Pyrrolo-dC Outperforms Other Cytidine Analogs


Unlike generic cytidine analogs that either compromise hybridization fidelity or lack useful fluorescence, N-pyrrolo-2'-deoxycytidine uniquely combines isomorphic base pairing with a bright, environment-sensitive fluorescence signal [1]. Common alternatives such as 5-aza-2'-deoxycytidine (decitabine) and zebularine function primarily as DNA methyltransferase inhibitors with cytotoxic effects, making them unsuitable for non-perturbing structural probing [2]. Meanwhile, 5-methyl-2'-deoxycytidine, while used for epigenetic studies, is not fluorescent and alters duplex thermal stability by increasing Tm by ~0.5°C per insertion [3]. Even among fluorescent analogs, etheno-A and etheno-C fail to hybridize properly, whereas pyrrolo-dC preserves near-native duplex stability and polymerase compatibility [1].

5-aza-2'-deoxycytidine
DNA methyltransferase inhibitor; mechanism mismatch disrupts structural probing studies
5-methyl-2'-deoxycytidine
Non-fluorescent; can increase duplex Tm, potentially shifting thermodynamic readouts
Etheno-dC analogs
May not hybridize correctly, limiting polymerase compatibility and PCR use

Quantitative Differentiation from Cytidine Analogs


Thermal Stability: Neutral Tm vs. 5-Methyl-dC Elevation

An oligonucleotide fully substituted with pyrrolo-dC exhibits the same melting temperature (Tm) as an unmodified dC control oligo, maintaining identical specificity for dG base pairing [1]. In contrast, substitution with 5-methyl-2'-deoxycytidine increases Tm by as much as 0.5°C per insertion [2].

Thermal Stability
Head-to-head
Pyrrolo-dC: 0°C Tm shift vs. 5-methyl-dC: up to +0.5°C per insertion
Preserves native duplex stability for structural studies
Fully substituted oligonucleotide, standard conditions
DNA duplex stability nucleoside analog thermal melting

Fluorescence Quenching for Strand Separation Detection

Pyrrolo-dC exhibits a quantum yield of 0.07 in single-stranded DNA and 0.02 in double-stranded DNA, representing a 3.5-fold decrease upon duplex formation [1]. This environment-sensitive quenching enables detection of strand separation events, as demonstrated in CcrM methyltransferase assays where pyrrolo-dC fluorescence increases upon DNA melting [2].

Fluorescence Quenching
Reported
QY: 0.07 (ssDNA), 0.02 (dsDNA) 3.5-fold quenching upon duplex formation Excitation 345 nm, Emission 470 nm
Supports real-time strand separation monitoring without external labels
Deprotected in ammonia at 55°C overnight
fluorescence spectroscopy DNA dynamics base pairing

PCR Compatibility with Multiple Substitutions

Oligonucleotide primers containing up to five pyrrolo-dC residues replacing dC produce PCR products identical to unmodified control primers [1]. Preliminary evidence indicates that pyrrolo-dC triphosphate is incorporated efficiently by Taq polymerase specifically opposite dG [1]. This contrasts sharply with etheno-dC analogs, which are documented as non-hybridizing and unsuitable for enzymatic extension [2].

PCR Compatibility
Reported
Supports up to 5 pyrrolo-dC substitutions; Taq polymerase incorporates opposite dG vs. etheno-dC: fails at first substitution
Enables direct use in standard amplification workflows
Standard PCR conditions with Taq
DNA polymerase PCR nucleotide incorporation

Minimal Hairpin Destabilization for Structural Probing

Introduction of pyrrolo-2'-deoxycytidine (Py-dC) derivatives into DNA hairpins causes only minor decreases in thermodynamic stability, with more pronounced destabilization when the modified residue is placed within the hairpin loop [1]. Circular dichroism spectra of modified hairpins remain similar to unmodified hairpins, indicating that secondary structure is preserved [1]. The larger aromatic surface of pyrrolo-dC increases stacking interactions, partially compensating for the presence of additional side chains [1].

Hairpin Destabilization
Class-level
Minor decrease in hairpin stability; CD spectra similar to unmodified control
Supports faithful fluorescent reporting in structured DNA contexts
Class-level inference; exact ΔΔG varies by sequence
DNA hairpin thermodynamics structural probing

Aptamer Modification Preserving Folding and Activity

Substitution of the T7 position in the thrombin binding aptamer (TBA) with pyrrolo-2'-deoxycytidine (Py-dC) has only minor effects on thermodynamic stability and does not affect the antiparallel G-quadruplex folding topology [1]. All modified aptamers retain anticoagulant properties, and the decyl derivative of Py-dC demonstrates enhanced thrombin inhibition relative to the unmodified parental aptamer [1].

Aptamer Modification
Reported
Preserved folding topology and anticoagulant activity; decyl-Py-dC derivative: reported enhanced inhibition vs. unmodified TBA aptamer
Supports fluorescence-based monitoring of aptamer folding dynamics
TBA with Py-dC at T7 position
thrombin binding aptamer G-quadruplex anticoagulant

Optimal Application Scenarios in DNA Structure and Enzyme Assays


Strand Separation Monitoring by Methyltransferases

Place pyrrolo-dC within the recognition site (5′-GANTC-3′) of CcrM methyltransferase. Upon enzyme binding and strand separation, fluorescence increases detectably, while non-cognate sequences show minimal fluorescence change. This assay tracks strand separation kinetics in real time without radioactive labeling [1].

Polymerase Arrival Rate Measurement

Incorporate pyrrolo-dC at specific template positions in transcription assays. RNA polymerase-induced strand separation alters pyrrolo-dC fluorescence, enabling direct measurement of polymerase arrival rates with single-base resolution. The method eliminates the need for radiolabeled nucleotides or stopped-flow instrumentation [2].

SNP Detection with Light-Up Hairpin Probes

Design hairpin probes with pyrrolo-dC positioned opposite a SNP site. Perfect hybridization quenches fluorescence (OFF), while mismatched targets prevent proper stacking, resulting in a detectable ON signal. This enzyme-free approach enables rapid SNP discrimination without amplification steps [3].

Aptamer Folding and Target Binding Studies

Substitute a native cytidine with pyrrolo-dC in G-quadruplex aptamers such as thrombin binding aptamer (TBA). The modification preserves folding topology and biological activity while providing a fluorescent reporter for monitoring conformational changes upon target binding. This is particularly valuable for aptamer optimization and in vitro selection studies [4].

Application
Selection Property
Validation Focus
Strand separation monitoring in methyltransferase assays
Environment-sensitive fluorescence quenching upon enzyme binding
Verify signal increase at cognate vs. non-cognate sequences
Polymerase arrival rate measurement
Base-resolution fluorescence signal without external labels
Confirm polymerase-induced fluorescence change at defined template positions
SNP detection with hairpin probes
Hybridization-dependent fluorescence switching
Validate ON/OFF discrimination between perfect match and mismatch targets
Aptamer folding and target binding studies
Preserved aptamer topology with internal fluorescent reporter
Verify fluorescence response upon target binding without functional disruption

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